3-(1,2,5-Thiadiazol-3-yl)propanoic acid
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Overview
Description
3-(1,2,5-Thiadiazol-3-yl)propanoic acid is an organic compound characterized by the presence of a thiadiazole ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,5-thiadiazol-3-yl)propanoic acid typically involves the reaction of appropriate thiadiazole derivatives with propanoic acid or its derivatives.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(1,2,5-Thiadiazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole derivatives .
Scientific Research Applications
3-(1,2,5-Thiadiazol-3-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,2,5-thiadiazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it has been shown to activate free fatty acid receptor 1 (GPR40), leading to increased insulin secretion and glucose regulation . The compound’s ability to cross cellular membranes and interact with intracellular targets is attributed to its mesoionic nature .
Comparison with Similar Compounds
- 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid hydrochloride
- 3-(1,3,4-thiadiazol-2-yl)propanoic acid
- 3-(1,2,4-thiadiazol-3-yl)propanoic acid
Comparison: Compared to other thiadiazole derivatives, 3-(1,2,5-thiadiazol-3-yl)propanoic acid is unique due to its specific ring structure and the presence of the propanoic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H6N2O2S |
---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
3-(1,2,5-thiadiazol-3-yl)propanoic acid |
InChI |
InChI=1S/C5H6N2O2S/c8-5(9)2-1-4-3-6-10-7-4/h3H,1-2H2,(H,8,9) |
InChI Key |
VSRGBSBBLUWHBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSN=C1CCC(=O)O |
Origin of Product |
United States |
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